t-TUCB
Overview
Description
trans-4-[4-(3-Trifluoromethoxyphenyl)-ureido]-cyclohexyloxy-benzoic acid: (t-TUCB) is a potent inhibitor of soluble epoxide hydrolase (sEH). This compound has garnered significant attention due to its anti-inflammatory and antinociceptive properties. It has been studied extensively for its potential therapeutic applications, particularly in the treatment of neuropathic pain and cardiovascular diseases .
Mechanism of Action
Target of Action
t-TUCB, also known as UC-1728, is a potent inhibitor of the enzyme soluble epoxide hydrolase (sEH) . This enzyme plays a crucial role in the metabolism of bioactive epoxy fatty acids (EpFAs), converting them into less active diols .
Mode of Action
UC-1728 interacts with sEH by binding to it and inhibiting its activity . This inhibition prevents the conversion of EpFAs into diols, thereby stabilizing the levels of EpFAs in the body .
Biochemical Pathways
The primary biochemical pathway affected by UC-1728 is the metabolism of EpFAs. By inhibiting sEH, UC-1728 prevents the breakdown of these bioactive compounds, leading to their stabilization . This can have various downstream effects, depending on the specific roles of the EpFAs .
Pharmacokinetics
It is known that the compound is potent and orally available , suggesting good bioavailability.
Result of Action
The inhibition of sEH by UC-1728 has been associated with various molecular and cellular effects. For instance, it has been shown to alleviate liver fibrosis and portal pressure in carbon tetrachloride-induced cirrhosis in rats . It also minimizes ischemia-reperfusion-induced cardiac damage in normal, hypertensive, and diabetic rats . In addition, it has been found to promote brown adipogenesis and reduce serum triglycerides in diet-induced obesity in mice .
Biochemical Analysis
Biochemical Properties
t-TUCB interacts with the enzyme soluble epoxide hydrolase, inhibiting its activity. This interaction stabilizes the bioactive epoxy fatty acids, preventing their conversion into less active diols . The nature of this interaction is inhibitory, with this compound acting as a potent inhibitor of sEH .
Cellular Effects
This compound has been shown to influence cell function, particularly in brown adipose tissue (BAT). It promotes brown adipogenesis and reduces serum triglycerides in diet-induced obesity . Although it does not change body weight, fat pad weight, or glucose and insulin tolerance, this compound increases protein expression of genes important for lipid metabolism in BAT .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to soluble epoxide hydrolase and inhibiting its activity. This prevents the conversion of bioactive epoxy fatty acids into less active diols, thereby stabilizing the EpFAs .
Dosage Effects in Animal Models
It has been used in studies involving diet-induced obesity in mice .
Metabolic Pathways
This compound is involved in the metabolic pathway of epoxy fatty acids. By inhibiting soluble epoxide hydrolase, it prevents the conversion of these bioactive compounds into less active diols .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[4-(3-Trifluoromethoxyphenyl)-ureido]-cyclohexyloxy-benzoic acid involves multiple stepsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods: While specific industrial production methods for trans-4-[4-(3-Trifluoromethoxyphenyl)-ureido]-cyclohexyloxy-benzoic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: trans-4-[4-(3-Trifluoromethoxyphenyl)-ureido]-cyclohexyloxy-benzoic acid primarily undergoes substitution reactions due to the presence of reactive functional groups such as the urea and trifluoromethoxy groups. It can also participate in hydrogen bonding and other non-covalent interactions .
Common Reagents and Conditions: Common reagents used in the reactions involving trans-4-[4-(3-Trifluoromethoxyphenyl)-ureido]-cyclohexyloxy-benzoic acid include organic solvents like DMSO, catalysts, and bases to facilitate the substitution reactions. The reaction conditions often involve moderate temperatures and controlled pH levels .
Major Products: The major products formed from the reactions of trans-4-[4-(3-Trifluoromethoxyphenyl)-ureido]-cyclohexyloxy-benzoic acid depend on the specific reagents and conditions used. the primary focus is on maintaining the integrity of the urea and trifluoromethoxy groups while introducing new functional groups or modifying existing ones .
Scientific Research Applications
trans-4-[4-(3-Trifluoromethoxyphenyl)-ureido]-cyclohexyloxy-benzoic acid has a wide range of scientific research applications:
Chemistry:
- Used as a tool compound to study the inhibition of soluble epoxide hydrolase and its effects on various biochemical pathways .
Biology:
- Investigated for its role in promoting brown adipogenesis and reducing serum triglycerides in diet-induced obesity models .
Medicine:
- Explored for its potential in treating neuropathic pain, cardiovascular diseases, and myocardial ischemic injury .
Industry:
Comparison with Similar Compounds
trans-4-[4-(3-Trifluoromethoxyphenyl)-ureido]-cyclohexyloxy-benzoic acid is compared with other soluble epoxide hydrolase inhibitors such as:
- Triclocarban (TCC)
- 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU)
- 1,3-Bis(4-methoxybenzyl) urea (MMU)
Uniqueness: trans-4-[4-(3-Trifluoromethoxyphenyl)-ureido]-cyclohexyloxy-benzoic acid is unique due to its potent inhibitory activity and specific structural features, such as the trifluoromethoxy group, which contribute to its high binding affinity and selectivity for soluble epoxide hydrolase .
Properties
IUPAC Name |
4-[4-[[4-(trifluoromethoxy)phenyl]carbamoylamino]cyclohexyl]oxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O5/c22-21(23,24)31-18-11-5-15(6-12-18)26-20(29)25-14-3-9-17(10-4-14)30-16-7-1-13(2-8-16)19(27)28/h1-2,5-8,11-12,14,17H,3-4,9-10H2,(H,27,28)(H2,25,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVFKCZZXOGEMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)OC3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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